molecular formula C7H6N4O2 B1145674 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1257856-83-9

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1145674
CAS No.: 1257856-83-9
M. Wt: 178.151
InChI Key: GGQHIBNHLHZIJW-UHFFFAOYSA-N
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Description

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities, including anticancer and antiproliferative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives. This cyclization is facilitated by sodium methoxide, resulting in the formation of methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates . Another method involves the treatment of 4,6-dichloropyrimidine-5-carbaldehyde with bases, leading to intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound acts as a selective inhibitor of kinases like JAK3 and Akt, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Biological Activity

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 1257856-83-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C7H6N4O2
  • Molecular Weight : 178.15 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 359.7 °C
  • Flash Point : 171.3 °C

Research indicates that 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit significant inhibition of various kinases, particularly those involved in cancer signaling pathways. For example, studies have shown that compounds derived from this scaffold can act as ATP-competitive inhibitors of protein kinase B (PKB), which plays a critical role in cell survival and proliferation.

Key Findings:

  • Inhibition of PKB : Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives demonstrated up to 150-fold selectivity for PKB over protein kinase A (PKA) in cellular assays, indicating a strong potential for targeted cancer therapy .
  • PAK4 Inhibition : Another derivative showed potent inhibition of p21-Activated Kinase 4 (PAK4), with IC50 values as low as 2.7 nM , suggesting its utility in treating tumors driven by PAK4 signaling .

Antitumor Activity

Several studies have evaluated the antitumor effects of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives:

  • Tumor Xenograft Models : In vivo studies demonstrated that certain derivatives effectively inhibited tumor growth in nude mice models at tolerable doses while modulating relevant biomarkers associated with PKB signaling pathways .
CompoundIC50 (nM)Tumor ModelEfficacy
5n7.8MV4-11Induces apoptosis
5o38.3MV4-11Moderate activity

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, with derivatives showing significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory responses.

CompoundIC50 (μM)Target Enzyme
Derivative A0.04 ± 0.09COX-2
Celecoxib0.04 ± 0.01COX-2

These findings suggest that the biological activity of these compounds extends beyond antitumor effects to include anti-inflammatory actions, making them versatile candidates for drug development .

Case Studies and Research Findings

  • PKB Inhibition Study : A study focusing on a series of pyrrolo[2,3-d]pyrimidine derivatives reported their effectiveness as PKB inhibitors with notable selectivity and oral bioavailability .
  • PAK4 Inhibitor Development : Research identified specific derivatives that not only inhibited PAK4 but also induced cell cycle arrest and apoptosis in cancer cell lines, highlighting their potential as therapeutic agents against tumors driven by PAK4 signaling .
  • Structure–Activity Relationships (SAR) : Investigations into SAR revealed that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance biological activity and selectivity towards specific targets .

Properties

IUPAC Name

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQHIBNHLHZIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=NC(=C21)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744859
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257856-83-9
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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